molecular formula C9H8ClN3O2 B2647148 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide CAS No. 2248869-78-3

5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide

Cat. No. B2647148
CAS RN: 2248869-78-3
M. Wt: 225.63
InChI Key: ZAYOZAJWRUYALP-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as CCPA and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves its binding to the adenosine A1 receptor, which is a G protein-coupled receptor. This binding leads to the inhibition of adenylate cyclase activity and the subsequent reduction in cyclic AMP levels. This, in turn, leads to the modulation of various cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reduce inflammation, and modulate pain perception. It has also been found to have anti-convulsant effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide in lab experiments is its high affinity and selectivity for the adenosine A1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the research on 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide. One of the areas of focus could be the development of drugs based on this compound for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain. Another area of research could be the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Additionally, the potential use of this compound as a tool for studying the adenosine A1 receptor in various cellular processes could also be explored.

Synthesis Methods

The synthesis of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves the reaction of 5-chloro-6-methoxypyridine-3-carboxylic acid with cyanomethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity for the adenosine A1 receptor, making it a promising candidate for the development of drugs for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain.

properties

IUPAC Name

5-chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-15-9-7(10)4-6(5-13-9)8(14)12-3-2-11/h4-5H,3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYOZAJWRUYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide

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